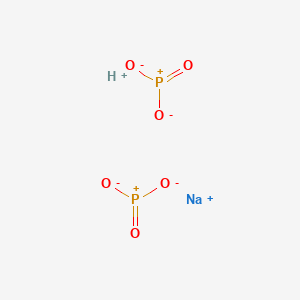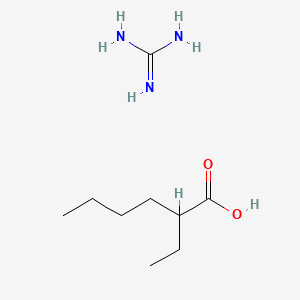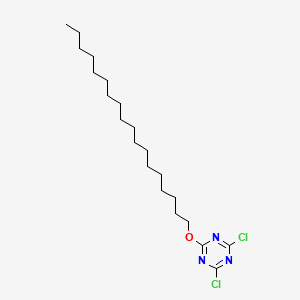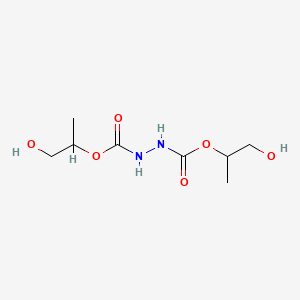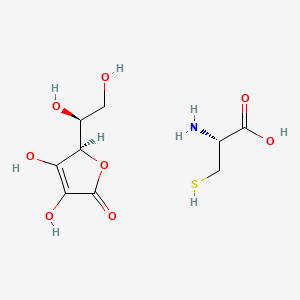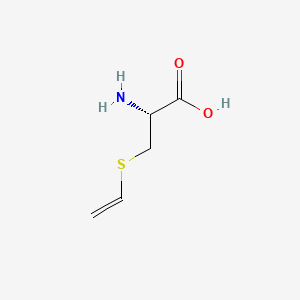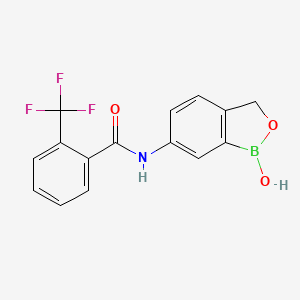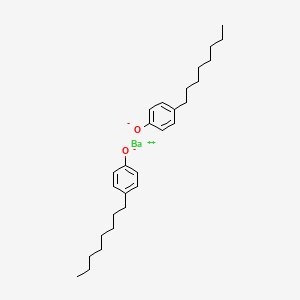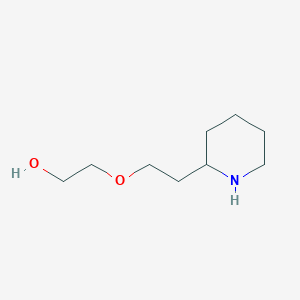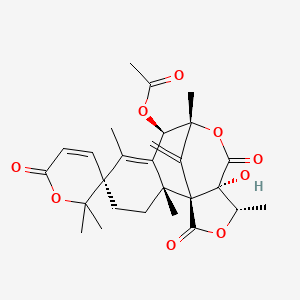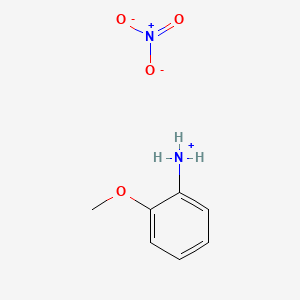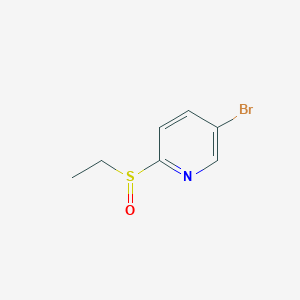
5-Bromo-2-ethanesulfinyl-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-ethanesulfinyl-pyridine: is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5th position and an ethanesulfinyl group at the 2nd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-ethanesulfinyl-pyridine typically involves the bromination of 2-ethanesulfinyl-pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction conditions often require controlled temperature and time to ensure selective bromination at the 5th position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to the large-scale synthesis of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Bromo-2-ethanesulfinyl-pyridine can undergo oxidation reactions, where the ethanesulfinyl group is oxidized to ethanesulfonyl.
Reduction: The compound can also be reduced, typically using reducing agents like lithium aluminum hydride (LiAlH4) to convert the ethanesulfinyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products:
Oxidation: 5-Bromo-2-ethanesulfonyl-pyridine.
Reduction: 5-Bromo-2-ethyl-pyridine.
Substitution: 5-(Substituted)-2-ethanesulfinyl-pyridine derivatives.
Scientific Research Applications
Chemistry: 5-Bromo-2-ethanesulfinyl-pyridine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various heterocyclic compounds.
Biology: In biological research, this compound can be used to study the effects of brominated pyridine derivatives on biological systems. It may also be used in the development of new biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its derivatives may exhibit pharmacological activities that can be explored for drug discovery.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. It may also find applications in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-ethanesulfinyl-pyridine involves its interaction with molecular targets through its functional groups. The bromine atom and the ethanesulfinyl group can participate in various chemical reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, thereby exerting biological effects.
Comparison with Similar Compounds
5-Bromo-2-methylpyridine: Similar structure but with a methyl group instead of an ethanesulfinyl group.
2-Bromo-5-ethanesulfinyl-pyridine: Similar structure but with the positions of the bromine and ethanesulfinyl groups swapped.
5-Chloro-2-ethanesulfinyl-pyridine: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness: 5-Bromo-2-ethanesulfinyl-pyridine is unique due to the presence of both a bromine atom and an ethanesulfinyl group on the pyridine ring
Properties
Molecular Formula |
C7H8BrNOS |
|---|---|
Molecular Weight |
234.12 g/mol |
IUPAC Name |
5-bromo-2-ethylsulfinylpyridine |
InChI |
InChI=1S/C7H8BrNOS/c1-2-11(10)7-4-3-6(8)5-9-7/h3-5H,2H2,1H3 |
InChI Key |
VBFLQHBAFJHYAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)C1=NC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


